

In-Depth Technical Guide to the Thermodynamic Properties of Hexamethylphosphoramide-d18

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Compound of Interest

Compound Name: Hexamethylphosphoramide-d18

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **Hexamethylphosphoramide-d18** (HMPA-d18). Due to the limited availability of direct experimental data for the deuterated compound, this document synthesizes information on the thermodynamic properties of non-deuterated Hexamethylphosphoramide (HMPA) and discusses the established principles of deuterium isotope effects to estimate the properties of HMPA-d18.

Core Thermodynamic Properties

A complete set of experimentally determined thermodynamic properties for Hexamethylphosphoramide (HMPA) is not readily available in the public domain literature. The following table summarizes the available data for HMPA and provides estimated values for HMPA-d18 based on known deuterium isotope effects.

Table 1: Summary of Thermodynamic Properties

Thermodynamic Property	Symbol	Hexamethylphosphoramide (HMPA)	Hexamethylphosphoramide-d18 (HMPA-d18) (Estimated)
Standard Molar Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	Data not available	Data not available
Standard Molar Entropy (liquid)	$S^\circ(l)$	Data not available	Data not available
Gibbs Free Energy of Formation (liquid)	$\Delta_f G^\circ(l)$	Data not available	Data not available
Liquid Phase Heat Capacity (at 298.15 K)	$C_{p,liquid}$	321.3 J/mol·K ^[1]	Slightly higher than HMPA
Enthalpy of Vaporization	ΔH_{vap}	Data not available	Slightly higher than HMPA

Note: The standard enthalpy of formation is a critical missing value required for the calculation of the Gibbs free energy of formation. Extensive searches of available scientific literature and databases did not yield an experimentally determined or computationally predicted value for this property for HMPA.

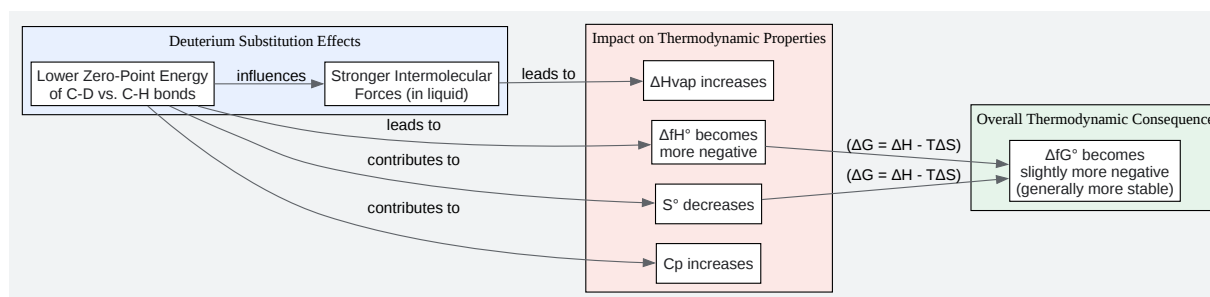
Deuterium Isotope Effects on Thermodynamic Properties

The substitution of hydrogen with deuterium in a molecule leads to predictable changes in its thermodynamic properties, primarily due to the difference in mass and the resulting lower zero-point energy of C-D bonds compared to C-H bonds.

- **Heat Capacity (C_p):** Deuterated compounds generally exhibit a slightly higher molar heat capacity than their non-deuterated counterparts. This is attributed to the lower vibrational frequencies of the C-D bonds, which can be excited at lower temperatures, thus contributing more to the heat capacity.

- **Enthalpy of Vaporization (ΔH_{vap}):** The enthalpy of vaporization of a deuterated compound is typically slightly higher than that of the corresponding non-deuterated compound. This is because the intermolecular forces in the liquid phase are slightly stronger for the deuterated species due to the lower amplitude of the C-D bond vibrations, leading to less effective averaging of intermolecular interactions.
- **Enthalpy of Formation ($\Delta_f H^\circ$):** The enthalpy of formation of a deuterated compound is generally slightly more negative (more exothermic) than that of its non-deuterated analog. This is a direct consequence of the lower zero-point energy of the C-D bonds.
- **Molar Entropy (S°):** The standard molar entropy of a deuterated compound is typically slightly lower than that of its non-deuterated counterpart. This is mainly due to the lower vibrational frequencies of the C-D bonds, which leads to a smaller vibrational contribution to the total entropy.

Logical Relationship of Isotope Effects on Gibbs Free Energy



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Caption: Impact of deuterium substitution on thermodynamic properties.

Experimental Protocols

The determination of the thermodynamic properties of liquid organic compounds like **Hexamethylphosphoramide-d18** involves several key experimental techniques.

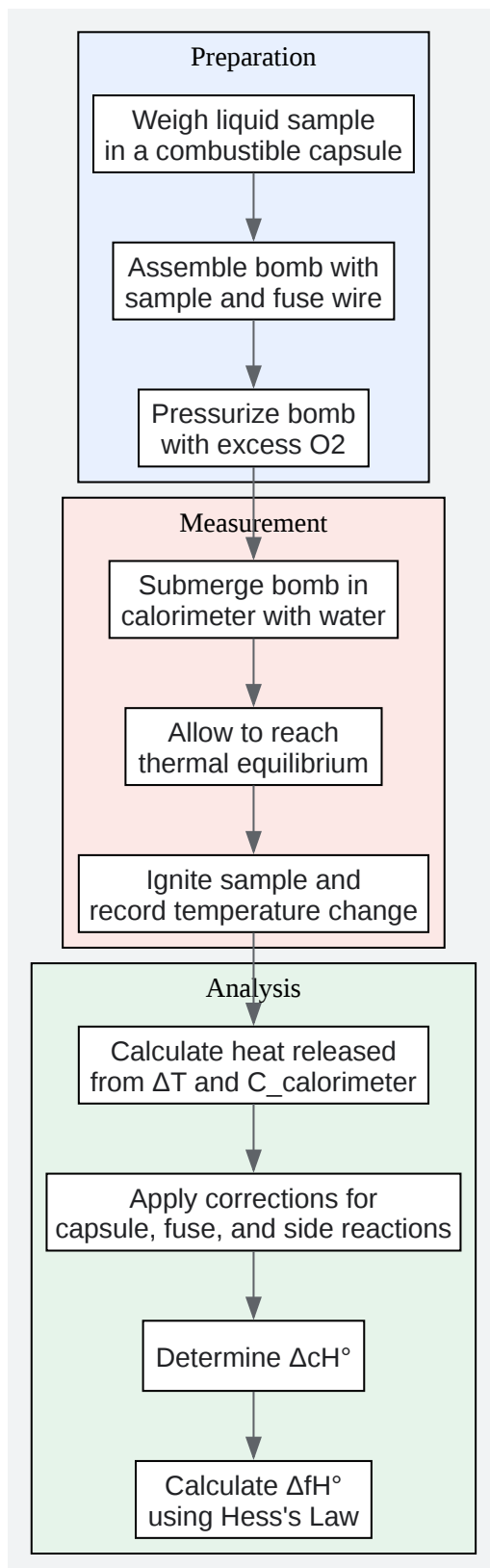
Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) of a compound is typically determined indirectly from its enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid (e.g., HMPA-d18) is encapsulated in a combustible container of known heat of combustion. For volatile liquids, special handling techniques are required to prevent evaporation.
- **Bomb Assembly:** The capsule is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.
- **Calculation:** The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance like benzoic acid). Corrections are made for the heat of combustion of the capsule and the fuse wire, and for the formation of any side products like nitric acid. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law.

Experimental Workflow for Bomb Calorimetry

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Caption: Workflow for determining enthalpy of formation.

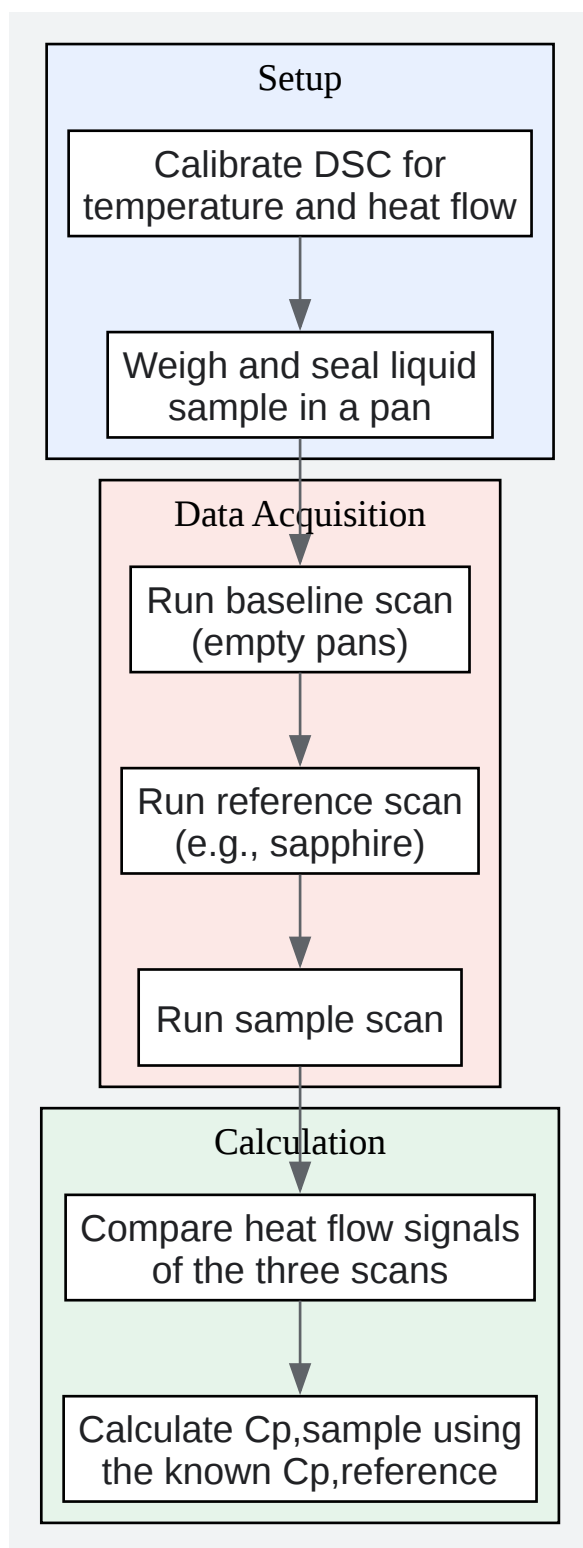
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The liquid phase heat capacity ($C_{p,liquid}$) can be accurately measured using a Differential Scanning Calorimeter (DSC).

Methodology:

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using standard reference materials.
- **Sample Preparation:** A small, accurately weighed sample of the liquid (e.g., HMPA-d18) is hermetically sealed in a sample pan. An empty pan is used as a reference.
- **Measurement Procedure:** The following three scans are performed under a controlled nitrogen atmosphere:
 - **Baseline Scan:** An empty sample pan and an empty reference pan are heated at a constant rate over the desired temperature range to obtain a baseline heat flow.
 - **Reference Material Scan:** A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.
 - **Sample Scan:** The sample pan containing the liquid is heated under the same conditions.
- **Calculation:** The heat capacity of the sample at a given temperature is calculated by comparing the heat flow signals from the three scans using the following equation:
$$C_{p,sample} = (DSC_{sample} - DSC_{baseline}) / (DSC_{reference} - DSC_{baseline}) * (mass_{reference} / mass_{sample}) * C_{p,reference}$$

Experimental Workflow for DSC Heat Capacity Measurement



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Caption: Workflow for DSC heat capacity measurement.

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References

- 1. smart.dhgate.com [smart.dhgate.com]
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